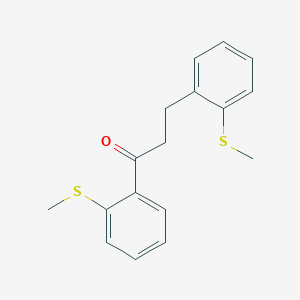

2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone

Description

Chemical Identity and Structure 2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-48-8) is a substituted propiophenone derivative with two thiomethyl (-SCH₃) groups: one at the 2'-position of the propiophenone backbone and another at the 2-position of the adjacent phenyl ring. Its molecular formula is C₁₇H₁₄OS₂, and its molecular weight is 298.42 g/mol .

Properties

IUPAC Name |

1,3-bis(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS2/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHFJUJINAHTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644317 | |

| Record name | 1,3-Bis[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-48-8 | |

| Record name | 1-Propanone, 1,3-bis[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiomethylbenzaldehyde and propiophenone.

Condensation Reaction: The key step involves a condensation reaction between 2-thiomethylbenzaldehyde and propiophenone in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions or functional groups. Key examples include:

Key Observations :

- Positional Isomerism : The 2'-thiomethyl-3-(4-thiomethylphenyl) isomer (CAS: 898780-99-9) has identical molecular formula and weight but distinct steric and electronic properties due to the para-substituted thiomethyl group on the phenyl ring .

- Functional Group Impact : Replacing thiomethyl with methyl (CAS: 898754-19-3) reduces sulfur content and molecular weight, likely altering reactivity in sulfur-mediated reactions .

α-Functionalization Reactions

Propiophenone derivatives undergo α-functionalization (e.g., selenation, sulfuration). For example:

- Propiophenone (unsubstituted) reacts with diphenyl diselenide and cesium carbonate to yield α-phenylselenated products in 0.59 mmol yield .

- Thiomethyl-substituted analogs (e.g., 2'-thiomethyl-3-(2-thiomethylphenyl)propiophenone) are expected to exhibit modified reactivity due to electron-donating thiomethyl groups, which may stabilize intermediates or alter regioselectivity.

Sulfur-Mediated Reactions

Propiophenone derivatives react with sulfur and morpholine to form diverse products (e.g., β-morpholinopropiophenone, benzoylthioacetomorpholide) . Thiomethyl-substituted derivatives may:

- Enhance sulfur incorporation : The pre-existing thiomethyl groups could direct sulfur to specific positions or stabilize sulfur-containing intermediates.

- Inhibit competing pathways: Steric hindrance from thiomethyl groups might reduce side reactions observed in unsubstituted propiophenone (e.g., benzoylmorpholinoethylene formation) .

Table 1: Comparative Reactivity in α-Phenylselenation

Biological Activity

2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by dual thiomethyl substitutions, may confer distinct chemical reactivity and biological properties. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHSO

- CAS Number : 898754-48-8

This compound features a propiophenone backbone with two thiomethyl groups attached to the phenyl rings, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, in vitro assays demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Antioxidant Activity

Research has highlighted the antioxidant potential of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is attributed to the presence of thiol groups, which can donate electrons and neutralize reactive oxygen species (ROS).

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it demonstrated selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 15 | 4 |

| HeLa (Cervical) | 20 | 3 |

| A549 (Lung) | 25 | 2 |

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. Studies suggest that this compound may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Studies

-

Study on Antimicrobial Activity :

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thiomethyl-substituted compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent . -

Cancer Cell Line Testing :

In a recent publication, researchers assessed the cytotoxicity of this compound across multiple cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through mitochondrial pathway activation, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.